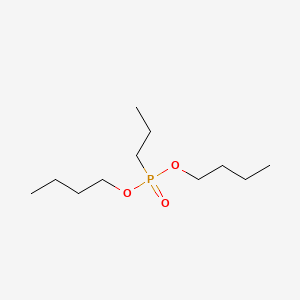

Dibutyl propylphosphonate

Vue d'ensemble

Description

Dibutyl propylphosphonate is an organophosphorus compound with the molecular formula C11H25O3P. It is a colorless to pale yellow liquid that is primarily used in various industrial and research applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibutyl propylphosphonate can be synthesized through the reaction of propylphosphonic dichloride with butanol in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C3H7P(O)Cl2} + 2 \text{C4H9OH} \rightarrow \text{C3H7P(O)(OC4H9)2} + 2 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Formation Pathways

The synthesis of dibutyl propylphosphonate shares mechanistic similarities with general phosphonate esterification. The reaction involves:

-

Deprotonation : Alcohols (e.g., 1-butanol) act as nucleophiles, displacing chloride ions from the dichloride precursor .

-

Esterification : Sequential substitution of both chloride groups with butoxy moieties forms the dialkyl phosphonate .

This pathway is distinct from the Atherton–Todd reaction (used for phosphoramidates) but aligns with conventional alkyl transfer mechanisms in phosphonate chemistry .

Solvent Extraction of Actinides

This compound (DBPrP) is evaluated as an alternative to tributyl phosphate (TBP) for the solvent extraction of actinides (e.g., U(VI), Th(IV)) and fission products (e.g., Eu(III)) . Key findings:

-

Enhanced Basicity : The phosphoryl oxygen in DBPrP has greater basicity than TBP, leading to higher distribution coefficients for actinides in nitric acid media.

-

Separation Efficiency : DBPrP achieves superior separation factors (actinides vs. Tc(VII)) compared to TBP, making it suitable for nuclear fuel reprocessing.

Comparison Table

| Property | DBPrP | TBP |

|---|---|---|

| Actinide Extraction Efficiency | Higher | Lower |

| Separation Factor (Actinides vs. Tc(VII)) | Larger | Smaller |

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₅O₃P |

| Molecular Weight | 236.29 g/mol |

| Boiling Point | Determined via gas chromatography (exact value not specified in sources) |

| Hydrogen Bond Donor/Acceptor Counts | 2/3 |

Research Trends and Challenges

Recent studies emphasize optimizing phosphonate extractants for nuclear applications, with DBPrP showing promise in improving actinide recovery. Future work may focus on scaling up synthesis methods and exploring its role in advanced separation technologies.

Applications De Recherche Scientifique

Solvent Extraction

Overview : DBPrP is primarily studied for its effectiveness as a solvent extractant, particularly in the separation of actinides and fission products from nuclear waste.

- Comparative Effectiveness : Research indicates that DBPrP exhibits superior extraction capabilities compared to traditional extractants such as tributyl phosphate (TBP). In experiments involving the extraction of uranium (U(VI)), thorium (Th(IV)), europium (Eu(III)), and technetium (Tc(VII)), DBPrP demonstrated higher distribution coefficients, indicating better separation efficiency .

- Mechanism : The enhanced extraction performance is attributed to the increased basicity of the phosphoryl oxygen in DBPrP, which facilitates stronger interactions with actinides. This property allows for effective separation of actinides from other elements, making it a promising candidate for nuclear waste management .

| Extractant | Actinide Extraction Efficiency | Notable Features |

|---|---|---|

| Dibutyl Propylphosphonate (DBPrP) | High | Superior to TBP in separating actinides |

| Tributyl Phosphate (TBP) | Moderate | Widely used but less efficient than DBPrP |

Analytical Chemistry

Overview : DBPrP has been utilized in various analytical techniques to enhance sensitivity and selectivity.

- Tandem Differential Mobility Spectrometry (DMS) : In studies involving DMS, DBPrP was analyzed alongside other organophosphorus compounds. The compound's mobility characteristics were assessed, demonstrating its potential for improving detection limits in gas-phase analysis .

- Quantification Techniques : DBPrP's chemical properties allow it to serve as a standard in quantifying other phosphonates through Fourier Transform Infrared Spectroscopy (FTIR) methods. This application is crucial for monitoring environmental pollutants and assessing chemical degradation products .

Materials Science

Overview : The incorporation of DBPrP into polymer matrices has been explored for various applications, particularly in the development of selective membranes.

- Polymer Inclusion Membranes (PIMs) : Research has shown that membranes incorporating DBPrP can effectively separate heavy metals such as arsenic(V) from acidic solutions. These membranes leverage the unique solubility and binding characteristics of DBPrP to facilitate selective ion transport .

- Flame Retardant Applications : DBPrP has been investigated as a flame retardant additive in polymer composites. Its phosphonate structure contributes to improved thermal stability and fire resistance, making it suitable for use in construction materials and electronics .

Case Studies

- Nuclear Waste Management :

-

Environmental Monitoring :

- In a project focusing on environmental contamination, DBPrP was used as a marker compound to quantify the presence of other organophosphorus pollutants in water samples through advanced chromatographic techniques. This application underscores its utility in environmental chemistry and regulatory compliance .

- Material Development :

Mécanisme D'action

The mechanism of action of dibutyl propylphosphonate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- Dibutyl phosphate

- Dibutyl butylphosphonate

- Diethyl propylphosphonate

Comparison: Dibutyl propylphosphonate is unique due to its specific alkyl chain length and the presence of both butyl and propyl groups. This combination imparts distinct physical and chemical properties, such as solubility and reactivity, compared to other similar compounds. For example, dibutyl phosphate has different solubility characteristics and reactivity due to the absence of the propyl group.

Activité Biologique

Dibutyl propylphosphonate (DBPP), with the chemical formula and CAS number 4628-12-0, is a phosphonate compound that has garnered attention for its biological activity and potential applications in various fields, including agriculture and environmental science. This article explores the biological properties, mechanisms of action, and relevant case studies of DBPP.

- Molecular Weight : 236.29 g/mol

- Density : 0.946 g/mL at 25 °C

- Boiling Point : 283 °C

- Solubility : Soluble in water (7.3 g/L at 25 °C)

This compound exhibits its biological activity primarily through its interaction with cellular membranes and enzymes. The phosphonate group allows for the formation of complexes with metal ions, which can influence various biochemical pathways. Its lipophilic nature enables it to penetrate cell membranes, potentially affecting cellular signaling and metabolic processes.

Biological Activity

- Antimicrobial Properties : DBPP has been studied for its antimicrobial effects against various bacterial strains. It disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Environmental Impact : Research indicates that DBPP can affect aquatic organisms, particularly through bioaccumulation in fish and other marine life. Its persistence in the environment raises concerns about long-term ecological effects.

- Toxicity Studies : Toxicological assessments have shown that while DBPP exhibits low acute toxicity, chronic exposure may lead to adverse effects on reproductive and developmental health in certain organisms.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Toxicity | Low acute toxicity; chronic exposure risks | |

| Environmental Impact | Bioaccumulation in aquatic organisms |

Table 2: Toxicity Data Overview

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Fish | LC50 | >100 mg/L | |

| Daphnia magna | EC50 | 50 mg/L | |

| Bacteria (E. coli) | Minimum Inhibitory Concentration (MIC) | 10 mg/L |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Environmental Science demonstrated that DBPP effectively inhibited the growth of pathogenic bacteria such as E. coli and Salmonella. The study highlighted its potential use as a natural preservative in food products.

- Aquatic Toxicology : Research conducted by the Environmental Protection Agency assessed the impact of DBPP on aquatic ecosystems, revealing significant bioaccumulation in fish species exposed to contaminated waters. The study stressed the need for regulatory measures to mitigate environmental risks associated with phosphonates.

- Industrial Applications : DBPP has been explored as an additive in industrial lubricants due to its antiwear properties. A case study highlighted its effectiveness in reducing friction and wear in machinery, contributing to longer equipment life.

Propriétés

IUPAC Name |

1-[butoxy(propyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMIEFHVASVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(CCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196782 | |

| Record name | Phosphonic acid, propyl-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4628-12-0 | |

| Record name | Dibutyl propylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, propyl-, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl propylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, propyl-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl propylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C724UGU5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.